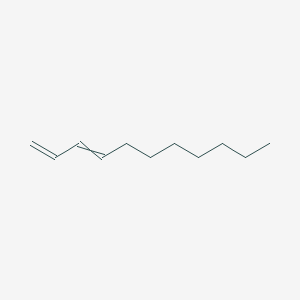
Undeca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-1,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its eleven-carbon chain with double bonds at the first and third positions. It is a conjugated diene, meaning the double bonds are separated by a single carbon-carbon bond, allowing for resonance stabilization and unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undeca-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,4,5,8-tetrahydronaphthalene with potassium tert-butoxide and chloroform under an argon atmosphere at low temperatures . Another method involves the use of the Simmons-Smith reagent to convert isotetralin into tricyclo[4.4.1.01,6]undeca-3,8-diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Radical Reactions: Treatment with ethanethiol radicals can lead to radical-mediated transannulation, producing sulfides.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming cyclic adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and radical initiators (e.g., ethanethiol radicals). Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include halogenated derivatives, sulfides, and cyclic adducts. The specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
Undeca-1,3-diene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the biological activity of this compound derivatives has potential implications for drug development.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of undeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds are protonated, leading to the formation of carbocation intermediates that react with nucleophiles . In radical reactions, the compound forms radical intermediates that undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to undeca-1,3-diene include:
1,3-Butadiene: A simpler conjugated diene with four carbon atoms.
1,3-Cyclohexadiene: A cyclic diene with six carbon atoms.
1,3,5-Hexatriene: A linear triene with six carbon atoms and three double bonds.
Uniqueness
This compound is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct reactivity and stability compared to shorter dienes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
61215-70-1 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
undeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3 |
Clé InChI |
RSLLXTJELTWVHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


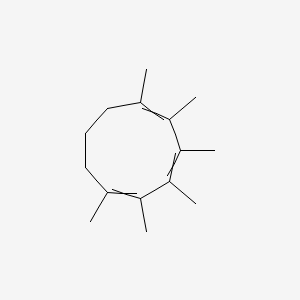
![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
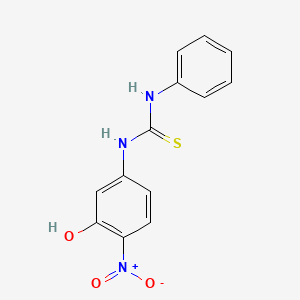
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
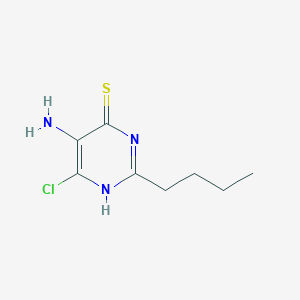
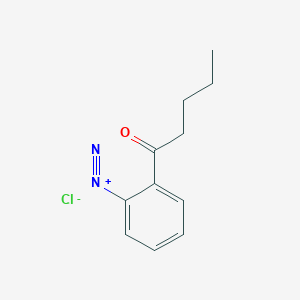
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
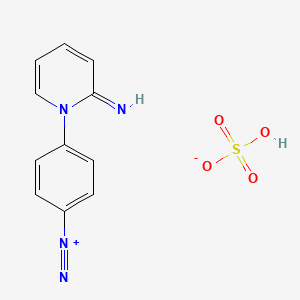
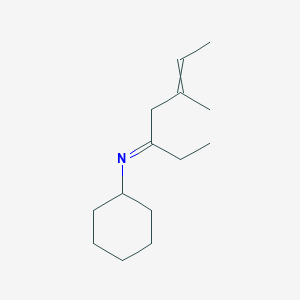
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
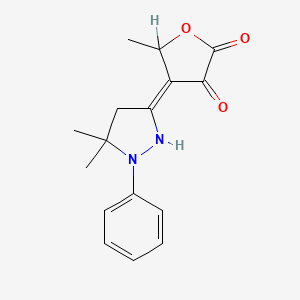
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
